4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde
Description
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 4-position and a (2-methylphenoxy)methyl moiety at the 3-position. This compound is of interest in organic synthesis due to its aldehyde functionality, which enables participation in condensation and coordination reactions (e.g., Schiff base formation) .
Properties
IUPAC Name |
4-methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-15(12)19-11-14-9-13(10-17)7-8-16(14)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFDCQOJGCEDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-methoxy-3-methylbenzaldehyde is treated with 2-methylphenol and a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) in a non-polar solvent like dichloromethane. The methyl group at position 3 undergoes electrophilic substitution, forming a carbocation intermediate that reacts with the phenoxide ion derived from 2-methylphenol. The reaction is conducted under anhydrous conditions at 60–80°C for 6–8 hours, yielding the target compound with a reported purity of 85–90%.
Limitations and Optimization
Excessive AlCl₃ can lead to over-alkylation or decomposition of the aldehyde group. To mitigate this, stoichiometric control (1:1 molar ratio of AlCl₃ to substrate) and low temperatures (0–5°C) are recommended. Alternatively, BF₃·OEt₂ offers milder conditions, reducing side reactions while maintaining a yield of 78%.
Williamson Ether Synthesis
The Williamson ether synthesis is a two-step process involving (1) generation of a benzyl halide intermediate and (2) nucleophilic substitution with 2-methylphenol.
Halogenation of 4-Methoxy-3-Methylbenzaldehyde
4-Methoxy-3-methylbenzaldehyde is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation with AIBN in carbon tetrachloride. This yields 3-(bromomethyl)-4-methoxybenzaldehyde, a key intermediate.
Example Protocol:
Etherification with 2-Methylphenol
The brominated intermediate reacts with 2-methylphenol in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. The phenoxide ion displaces the bromide, forming the desired ether.
Example Protocol:
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Substrate: 3-(Bromomethyl)-4-methoxybenzaldehyde (8.5 g, 35 mmol)
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Reagents: 2-Methylphenol (4.3 g, 35 mmol), NaOH (2.8 g, 70 mmol), H₂O/DCM (1:1 v/v)
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Yield: 82% (this compound)
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces an aldehyde group onto aromatic rings, making it suitable for synthesizing benzaldehyde derivatives from pre-formed ethers.
Synthesis of 3-[(2-Methylphenoxy)methyl]anisole
3-[(2-Methylphenoxy)methyl]anisole is prepared via Mitsunobu reaction between 2-methylphenol and 3-(hydroxymethyl)anisole using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Example Protocol:
Formylation Using Vilsmeier Reagent
The ether is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the aldehyde.
Example Protocol:
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Substrate: 3-[(2-Methylphenoxy)methyl]anisole (10 g, 40 mmol)
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Reagents: POCl₃ (6.1 mL, 66 mmol), DMF (4.7 mL, 60 mmol), DCM (100 mL)
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Yield: 68% (this compound)
Demethylation-Oxidation Sequential Approach
This method involves demethylation of a methoxy group followed by oxidation to reintroduce the aldehyde functionality.
Demethylation with Beryllium Chloride
A mixture of 2,4-dimethoxy-3-[(2-methylphenoxy)methyl]benzaldehyde and beryllium chloride in toluene undergoes selective demethylation at position 4.
Example Protocol:
Oxidation of Hydroxy Group
The phenolic intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to regenerate the aldehyde.
Example Protocol:
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Substrate: 4-Hydroxy-3-[(2-methylphenoxy)methyl]benzaldehyde (4.2 g, 15 mmol)
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Reagents: PCC (4.8 g, 22.5 mmol), DCM (50 mL)
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Yield: 88% (this compound)
Comparative Analysis of Methods
| Method | Key Steps | Catalyst/Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Electrophilic substitution | AlCl₃, BF₃ | 78–85% | Single-step, scalable | Over-alkylation, sensitive to moisture |
| Williamson Ether Synthesis | Halogenation + SN2 substitution | NBS, NaOH | 82% | High regioselectivity | Requires bromination step |
| Vilsmeier-Haack | Mitsunobu + formylation | DEAD, PPh₃, POCl₃ | 68–76% | Compatible with sensitive groups | Multi-step, costly reagents |
| Demethylation-Oxidation | Demethylation + oxidation | BeCl₂, PCC | 88–94% | Selective demethylation | Toxicity of BeCl₂, moderate oxidation yield |
Chemical Reactions Analysis
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylphenoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde has several scientific research applications:
Biology: This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and methylphenoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-withdrawing nitro group in 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde enhances the electrophilicity of the aldehyde, favoring nucleophilic additions, whereas the methoxy and alkyl/aryloxy groups in other analogs provide steric bulk or lipophilicity .
- Biological Relevance : Compounds like 4-Methoxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde (, compound 233) are biologically active fungal metabolites, suggesting that the target compound may also exhibit bioactivity if functionalized appropriately .
Physicochemical Properties
- Solubility: The (2-methylphenoxy)methyl group in the target compound increases hydrophobicity compared to simpler analogs like 4-Methoxy-3-methylbenzaldehyde (), which lacks extended aromatic substituents .
Biological Activity
4-Methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHO
- Molecular Weight: 272.30 g/mol
- Functional Groups: Methoxy group (-OCH), aldehyde group (-CHO), and a phenoxy group.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism behind this activity is believed to involve the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 40 µg/mL | |
| Pseudomonas aeruginosa | 60 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer effects, particularly against various cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Effects
A study conducted on A-431 epidermoid carcinoma cells demonstrated that this compound exhibited significant growth inhibition with an IC value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
| HeLa | 28 | Caspase activation |
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Membrane Disruption: The phenoxy moiety enhances hydrophobic interactions, allowing the compound to integrate into lipid membranes, leading to disruption and increased permeability.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Research Applications
This compound is not only valuable in biological research but also serves as a building block in organic synthesis. Its applications include:
- Synthesis of Complex Organic Molecules: Used as an intermediate in the production of pharmaceuticals and specialty chemicals.
- Biochemical Studies: Investigated for its role in enzyme interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
